TRPM8 Receptor Activation Potency: (+)-Neomenthol Versus (−)-Menthol EC50 Comparison
(+)-Neomenthol activates the cold-sensing TRPM8 ion channel with an EC50 of 206.22 ± 11.4 μM, which is approximately 3.3-fold less potent than (−)-menthol (EC50 = 62.64 ± 1.2 μM) in patch-clamp recordings using HEK293T cells expressing murine TRPM8 [1]. This quantitative difference reflects the distinct binding configuration of (+)-neomenthol relative to (−)-menthol, wherein the isopropyl group interacts with the S4 helix and the hydroxyl group interacts with the S3 helix of TRPM8, as demonstrated by thermodynamic mutant cycle analysis [1].
| Evidence Dimension | TRPM8 ion channel activation potency (EC50) |
|---|---|
| Target Compound Data | 206.22 ± 11.4 μM |
| Comparator Or Baseline | (−)-Menthol: 62.64 ± 1.2 μM |
| Quantified Difference | 3.3-fold lower potency (higher EC50) |
| Conditions | Patch-clamp electrophysiology; HEK293T cells expressing murine TRPM8; 18–24 h post-transfection |
Why This Matters
For cooling agent formulation or TRPM8-targeted analgesic development, understanding the 3.3-fold potency differential enables precise dose calibration to achieve desired sensory or therapeutic effects without over- or under-dosing.
- [1] Chen X, Xu L, Zhang H, Wen H, Yang F. Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Pharmacology. 2022;13:898670. Figure 1G, EC50 data. View Source
